5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
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Description
5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H12BrNO4S3 and its molecular weight is 434.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatization
5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide belongs to a class of compounds that can be synthesized through derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides. This process involves chlorosulfonation and radical bromination to afford bromomethyl analogues, serving as precursors to various amine derivatives. The method allows for efficient mono- and bis-alkylation, providing a versatile route for creating a wide range of structurally diverse compounds (G. Hartman & W. Halczenko, 1990).
Catalytic Applications
Research into sulfonated compounds has revealed their potential as effective catalysts. For instance, sulfonated graphene oxide has demonstrated superior catalytic performance in the conversion of 5-(hydroxymethyl)-2-furfural into biofuels, highlighting the utility of sulfonamide derivatives in renewable energy production (Margarida M. Antunes et al., 2014).
Ocular Hypotensive Activity
Sulfonamide derivatives, including compounds similar to this compound, have been investigated for their ocular hypotensive effects, particularly in the treatment of glaucoma. These studies emphasize the potential of these compounds in developing new therapeutic agents for managing eye diseases (J. D. Prugh et al., 1991).
Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of sulfonamide-derived compounds and their metal complexes have been extensively studied. These compounds have shown moderate to significant activity against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Z. Chohan & H. Shad, 2011).
Urease Inhibition and Hemolytic Activities
A study on the synthesis of thiophene sulfonamide derivatives, including a method involving Suzuki cross-coupling reactions, has revealed their potential as potent urease inhibitors and their hemolytic activity. These findings are crucial for the development of new therapeutic agents with minimized side effects (Mnaza Noreen et al., 2017).
Properties
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S3/c15-12-3-4-13(22-12)23(18,19)16-9-14(17,10-5-7-21-8-10)11-2-1-6-20-11/h1-8,16-17H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIIEGDZVFZJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.